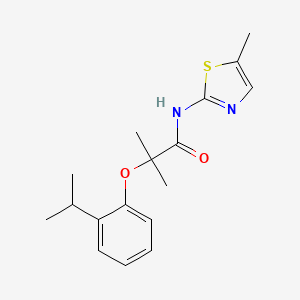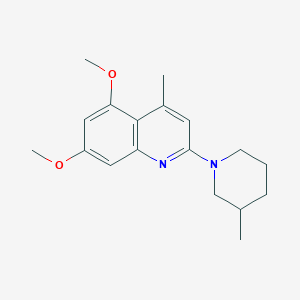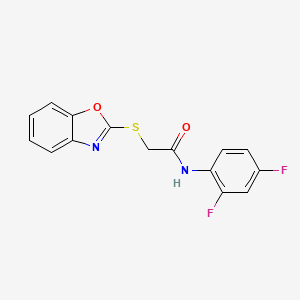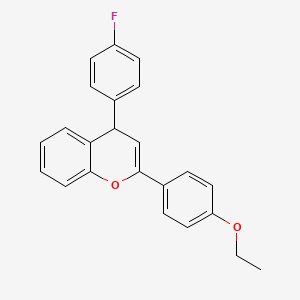![molecular formula C25H20Cl4O2 B5102240 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bischloronapthoxyethane (BCNE), is a chemical compound that has been extensively studied for its potential use in scientific research. BCNE is a member of the family of chloronaphthalenes, which are known for their diverse biological activities.
作用機序
The mechanism of action of BCNE is not fully understood, but it is thought to involve the inhibition of key enzymes and the disruption of cellular pathways. BCNE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of nerve cells. BCNE has also been shown to inhibit the activity of tyrosinase, an enzyme that plays a key role in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
BCNE has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. BCNE has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, BCNE has been shown to have antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
One of the major advantages of BCNE is its broad range of biological activities. This makes it a useful tool for studying a variety of cellular pathways and biological processes. BCNE is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also several limitations to using BCNE in lab experiments. One of the main limitations is its toxicity. BCNE has been shown to be toxic to several cell lines, and its toxicity can vary depending on the concentration used. In addition, BCNE has been shown to be unstable in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BCNE. One area of interest is the development of BCNE derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of BCNE, which could lead to the development of new drugs and therapies. Finally, there is a need for further research on the safety and toxicity of BCNE, particularly in vivo studies that can provide more information on its potential use in humans.
合成法
BCNE can be synthesized by reacting 2,4-dichloronaphthalene with 1,5-pentanediol in the presence of a base catalyst. The reaction yields BCNE as a white crystalline solid with a melting point of 109-110°C. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
BCNE has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including antitumor, antiviral, and antifungal properties. BCNE has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
特性
IUPAC Name |
2,4-dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl4O2/c26-20-14-22(28)24(18-10-4-2-8-16(18)20)30-12-6-1-7-13-31-25-19-11-5-3-9-17(19)21(27)15-23(25)29/h2-5,8-11,14-15H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFSLXFSBUNJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)

![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)

![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)

